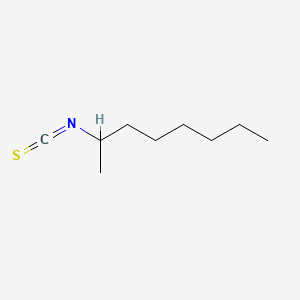

2-Isothiocyanatooctane

描述

2-Isothiocyanatooctane (C₉H₁₇NCS) is an aliphatic isothiocyanate characterized by an eight-carbon chain (octane) with an isothiocyanate (-N=C=S) functional group at the second carbon position. This compound belongs to the broader class of organosulfur compounds, which are notable for their reactivity and applications in organic synthesis, agrochemicals, and pharmaceuticals. The isothiocyanate group confers electrophilic properties, enabling reactions with nucleophiles such as amines and thiols, making it valuable in crosslinking and conjugation chemistry.

While specific data on this compound are sparse in publicly available literature, its properties can be extrapolated from structurally analogous compounds. Aliphatic isothiocyanates generally exhibit lower boiling points and higher volatility compared to aromatic derivatives due to weaker intermolecular forces. They are typically hydrophobic, with solubility in organic solvents like dichloromethane or ethanol.

属性

IUPAC Name |

2-isothiocyanatooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAAZXUXIQEORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80989728 | |

| Record name | 2-Isothiocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69626-80-8 | |

| Record name | 2-Octane isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069626808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isothiocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69626-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

2-Octyl isothiocyanate, also known as 2-Isothiocyanatooctane, is a type of isothiocyanate, a class of compounds known for their diverse biological activities. Isothiocyanates are known to interact with various intracellular targets, including cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis.

Mode of Action

The interaction of 2-Octyl isothiocyanate with its targets leads to various changes within the cell. For instance, isothiocyanates can react with sulfhydryl residues of Keap1, causing the release of Nrf2. Nrf2 can then translocate to the nucleus and bind to the antioxidant response element (ARE) located in the promoters of genes coding for antioxidant/detoxifying enzymes and scavengers.

Biochemical Pathways

Isothiocyanates, including 2-Octyl isothiocyanate, can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention.

Pharmacokinetics

The pharmacokinetic behavior of isothiocyanates in the human body is crucial for their clinical application. For instance, defining intake intervals or ascertaining constant levels of the active compound is based on knowledge of isothiocyanate pharmacokinetic and dynamic behavior. More research is needed to understand the specific ADME properties of 2-Octyl isothiocyanate.

Result of Action

The molecular and cellular effects of 2-Octyl isothiocyanate’s action are diverse, given its interaction with multiple targets and pathways. These effects include antioxidant and anti-inflammatory activities, interference with cancer-related targets and pathways, and potential antimicrobial properties.

Action Environment

The action, efficacy, and stability of 2-Octyl isothiocyanate can be influenced by various environmental factors. For instance, isothiocyanates are weak electrophiles and are susceptible to hydrolysis. Additionally, the hydrophobicity of isothiocyanates, which can be enhanced by increasing alkyl chain length, may influence their antibacterial activity

生化分析

Biochemical Properties

2-Isothiocyanatooctane plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione, a tripeptide involved in cellular detoxification. This compound conjugates with glutathione through the mercapturic acid pathway, facilitating its excretion from the body. Additionally, this compound is known to induce phase II detoxifying enzymes, such as glutathione S-transferases, UDP-glucuronosyl transferases, and NAD(P)H quinone dehydrogenase 1, which protect cells from DNA damage by carcinogens and reactive oxygen species.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit deubiquitinating enzymes, such as ubiquitin-specific protease 9x and ubiquitin carboxyl-terminal hydrolase 37, which are associated with tumorigenesis. This inhibition leads to increased ubiquitination and degradation of oncogenic proteins, thereby exerting anticancer effects. Furthermore, this compound modulates the activity of biotransformation enzymes, enhancing the cellular antioxidant response and reducing inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to the active sites of deubiquitinating enzymes, inhibiting their activity and promoting the degradation of target proteins. This compound also induces the expression of phase II detoxifying enzymes through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The binding of this compound to Nrf2 leads to its translocation to the nucleus, where it activates the transcription of antioxidant response element (ARE)-driven genes, enhancing cellular defense mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. The degradation products of this compound may also exhibit biological activity, contributing to its overall effects. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained induction of detoxifying enzymes and prolonged antioxidant effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular defense mechanisms and reduce oxidative stress. At high doses, it may exhibit toxic or adverse effects, such as cytotoxicity and genotoxicity. Threshold effects have been observed, where the beneficial effects of this compound are maximized at optimal dosages, while higher concentrations lead to detrimental outcomes. These findings highlight the importance of dose optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions, catalyzed by enzymes such as cytochrome P450. In phase II metabolism, it conjugates with endogenous molecules like glutathione, glucuronic acid, and sulfate, increasing its hydrophilicity and facilitating its excretion. These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides and multidrug resistance-associated proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cellular compartments and its interaction with binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, its localization to the cytoplasm or mitochondria can influence cellular metabolism and signaling pathways. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

生物活性

2-Isothiocyanatooctane (ITC8) is a member of the isothiocyanate family, which are sulfur-containing compounds known for their diverse biological activities. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, one of which involves the reaction of octylamine with carbon disulfide followed by treatment with a suitable reagent to form the isothiocyanate group. The most commonly employed methods include:

- Staudinger/Aza-Wittig Reaction : This method involves the conversion of azides to isothiocyanates using triphenylphosphine and carbon disulfide.

- Thiocarbamate Method : In this approach, primary amines react with thiophosgene to yield dithiocarbamates, which can subsequently be transformed into isothiocyanates.

Antimicrobial Properties

Research has demonstrated that isothiocyanates possess significant antimicrobial activity. A study indicated that this compound exhibits inhibitory effects against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Effects

Isothiocyanates have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. Key findings include:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth in animal models.

A notable study reported that ITC8 induced cell cycle arrest and apoptosis in human breast cancer cells, suggesting its potential as a chemopreventive agent.

Anti-inflammatory Activity

Inflammation plays a crucial role in various chronic diseases, and compounds like this compound may exert anti-inflammatory effects. Research indicates that ITC8 can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This modulation of inflammatory pathways points to its potential utility in treating inflammatory disorders.

Case Studies and Research Findings

Several case studies highlight the biological activity of isothiocyanates, particularly focusing on their therapeutic applications:

-

Case Study on Anticancer Activity :

- A clinical trial investigated the effects of dietary isothiocyanates on cancer biomarkers in patients at high risk for colorectal cancer. Results showed a significant reduction in biomarkers associated with tumor growth after supplementation with ITC8-rich sources.

-

Case Study on Antimicrobial Efficacy :

- A laboratory study evaluated the antimicrobial effectiveness of this compound against multi-drug resistant strains. The results indicated that ITC8 exhibited potent activity, suggesting its potential as an alternative antimicrobial agent.

-

Case Study on Inflammation :

- A study examined the impact of dietary isothiocyanates on inflammatory markers in individuals with rheumatoid arthritis. Participants who consumed ITC8 reported reduced levels of inflammatory markers compared to controls.

相似化合物的比较

Table 1: Key Properties of Selected Isothiocyanates and Isocyanates

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | Not Available | C₉H₁₇NCS | 187.3 | Aliphatic | -N=C=S |

| 4-Fluorophenyl Isothiocyanate | Not Available | C₇H₄FNS | 153.2 | Aromatic | -N=C=S, -F |

| 4-Iodophenyl Isothiocyanate | 1987-02-6 | C₇H₄INS | 261.1 | Aromatic | -N=C=S, -I |

| Hexamethylene Diisocyanate | 822-06-0 | C₈H₁₂N₂O₂ | 168.2 | Aliphatic | -N=C=O (diisocyanate) |

| Toluene Diisocyanate (mixed isomers) | 26471-62-5 | C₉H₆N₂O₂ | 174.2 | Aromatic | -N=C=O (diisocyanate) |

Key Observations:

Reactivity: Aliphatic isothiocyanates (e.g., this compound) are less reactive toward nucleophiles than aromatic derivatives (e.g., 4-Iodophenyl Isothiocyanate) due to the electron-withdrawing effects of aryl groups enhancing electrophilicity. Diisocyanates like Hexamethylene Diisocyanate exhibit higher crosslinking efficiency than mono-isothiocyanates, making them preferred in polymer synthesis (e.g., polyurethanes).

Toxicity and Hazards :

- Aromatic isothiocyanates (e.g., 4-Iodophenyl Isothiocyanate) are classified as Toxic/Corrosive (Hazard Class 6.1, Packing Group II), while aliphatic derivatives like this compound are likely less hazardous but still require handling precautions due to lachrymatory and irritant effects.

- Diisocyanates (e.g., Toluene Diisocyanate) pose significant respiratory hazards and are tightly regulated under EPCRA Section 313 reporting requirements.

Applications: this compound: Potential use in agrochemical intermediates or as a ligand in coordination chemistry. Aromatic Isothiocyanates: Widely used in peptide sequencing (Edman degradation) and fluorescent labeling. Diisocyanates: Industrial-scale production of foams, adhesives, and coatings.

Research Findings and Data Gaps

Synthetic Routes :

- Aliphatic isothiocyanates like this compound are typically synthesized via thiophosgene reactions with primary amines or through thiol-isocyanate coupling.

- Aromatic derivatives (e.g., 4-Iodophenyl Isothiocyanate) often employ Ullmann-type couplings or direct iodination of phenyl isothiocyanate.

Thermal Stability :

- Aliphatic isothiocyanates decompose at lower temperatures (~150–200°C) compared to aromatic analogs (>250°C), limiting their utility in high-temperature processes.

Data Limitations :

- Specific thermodynamic data (e.g., melting/boiling points) for this compound are absent in open literature, highlighting the need for targeted experimental studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。